

Enantioselective Synthesis of Methyl Oxirane-2-Carboxylate: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R)-methyl oxirane-2-carboxylate

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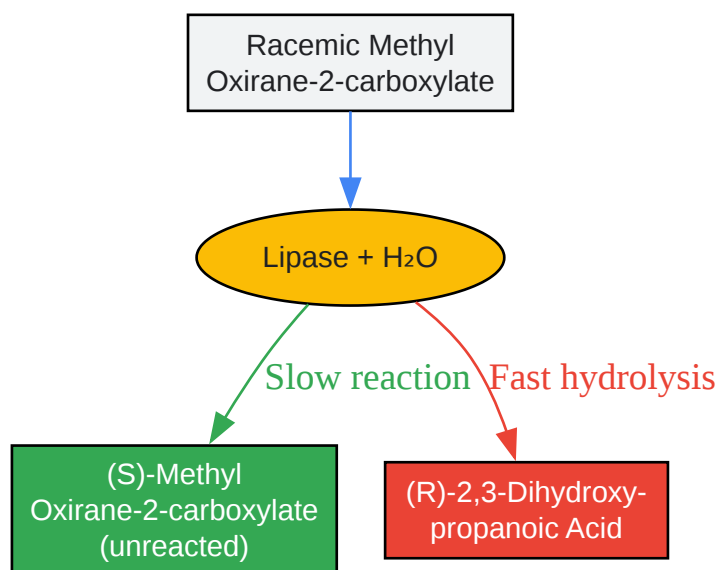
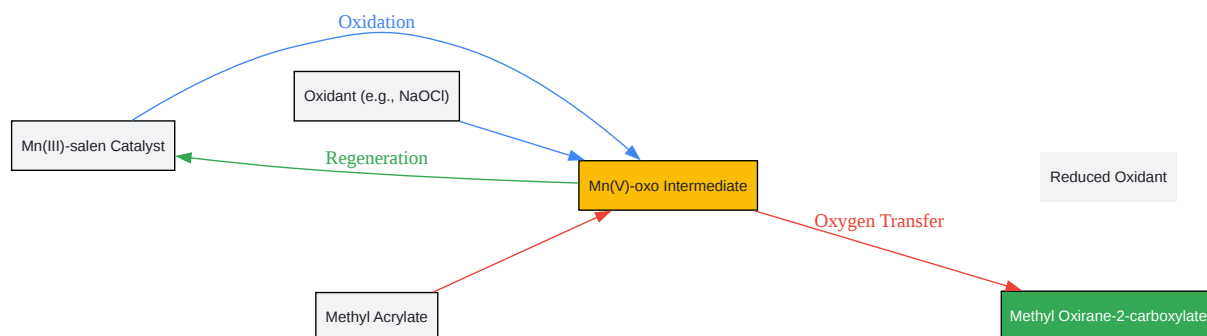
This technical guide provides a comprehensive overview of the principal methods for the enantioselective synthesis of methyl oxirane-2-carboxylate, a valuable chiral building block in the pharmaceutical industry. The guide details three key strategies: Jacobsen-Katsuki Epoxidation, Sharpless Asymmetric Epoxidation, and Enzymatic Kinetic Resolution. For each method, a thorough experimental protocol is provided, alongside quantitative data to facilitate comparison and implementation. The underlying mechanisms and experimental workflows are visually represented through diagrams generated using the DOT language.

Jacobsen-Katsuki Epoxidation of Methyl Acrylate

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including α,β -unsaturated esters like methyl acrylate. This reaction typically utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite. The chirality of the salen ligand dictates the stereochemical outcome of the epoxidation.

Reaction Mechanism

The catalytic cycle of the Jacobsen epoxidation is believed to involve a manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a chiral environment around the metal center, directing the approach of the alkene and leading to a stereoselective oxygen transfer.



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